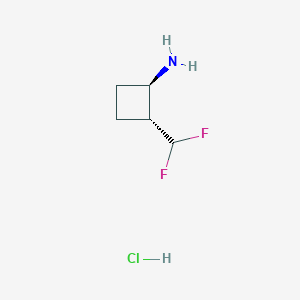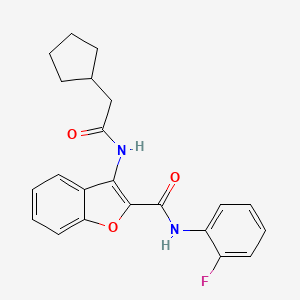
3-(2-cyclopentylacetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzofuran derivatives are an important class of compounds with diverse chemical and biological activities. The compound of interest is a benzofuran derivative featuring additional functional groups that suggest potential biological activity and complex synthesis pathways.
Synthesis Analysis
The synthesis of similar benzofuran derivatives often involves catalyzed condensation reactions, such as solvent-free condensation under microwave irradiation, which can yield high-purity products efficiently. For example, solvent-free synthesis methods using SiO2:H3PO4 catalysis have been applied to synthesize certain benzofuran derivatives with yields over 85% (Thirunarayanan & Sekar, 2013).
Molecular Structure Analysis
Structural analysis of benzofuran compounds, including X-ray crystallography, can reveal conformations and dihedral angles between the benzofuran fragment and substituent phenyl rings, as well as interactions within the crystal lattice, such as C—H⋯O, C—H⋯π, and π–π interactions (Choi et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of benzofuran derivatives is influenced by their functional groups, enabling a range of chemical transformations, including cyclocondensation reactions and aminocarbonylative heterocyclization, to introduce various substituents and modify the compound's properties (Gabriele et al., 2007).
Scientific Research Applications
Synthesis and Biological Evaluation
The development of compounds with benzofuran carboxamide structures has been a subject of interest due to their potential therapeutic applications. The synthesis techniques often involve complex reactions to introduce various substituents, aiming to enhance the compound's biological activity. For instance, Aliabadi et al. (2010) discussed the synthesis of 2-phenylthiazole-4-carboxamide derivatives as potential anticancer agents, evaluating their cytotoxicity against several cancer cell lines, showcasing the importance of structural modifications for activity improvement (Aliabadi et al., 2010).
Chemosensors
Madhu et al. (2022) developed a benzofuran glycinamide-based chemosensor for the selective and sensitive detection of Fe3+ ions. The study highlights the compound's "on-off" fluorescence response towards Fe3+ ions, demonstrating its potential application in environmental and biological monitoring (Madhu et al., 2022).
Antimicrobial Activities
The exploration of novel benzofuran derivatives for antimicrobial properties is another significant area of research. For example, Idrees et al. (2019) synthesized a series of 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives and evaluated their antibacterial activity against various pathogenic microorganisms, indicating their potential as antimicrobial agents (Idrees et al., 2019).
Antitumor and Cytostatic Properties
Compounds bearing the benzofuran moiety have been evaluated for their antitumor and cytostatic properties. For instance, Saito et al. (1999) investigated the antitumor efficacy of a synthetic benzamide derivative, showcasing its ability to inhibit histone deacetylase and its marked in vivo antitumor activity against human tumors (Saito et al., 1999).
properties
IUPAC Name |
3-[(2-cyclopentylacetyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c23-16-10-4-5-11-17(16)24-22(27)21-20(15-9-3-6-12-18(15)28-21)25-19(26)13-14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUNVQKTPZYLIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2481071.png)
![Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-C] pyridine](/img/structure/B2481072.png)

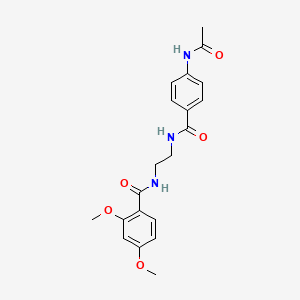
![4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B2481077.png)
![N-[[3-Bromo-2-(2-methylsulfonylethoxy)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2481078.png)

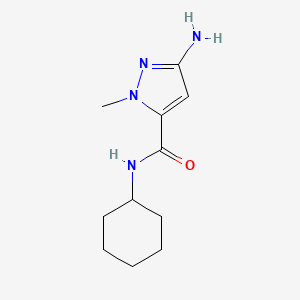

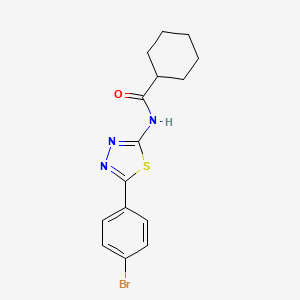
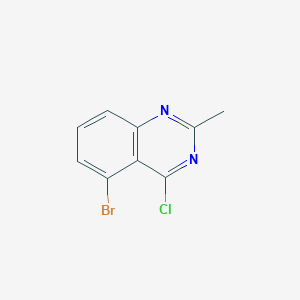

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2481092.png)
